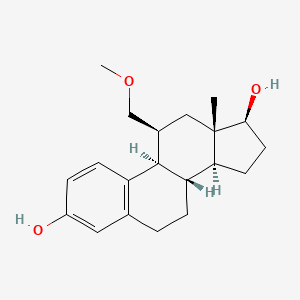![molecular formula C18H14ClN5 B10758219 3-(3-aminophenyl)-N-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B10758219.png)
3-(3-aminophenyl)-N-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-aminophenyl)-N-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-aminophenyl)-N-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.
Suzuki-Miyaura Cross-Coupling Reaction: This intermediate undergoes a Suzuki-Miyaura cross-coupling reaction with aryl boronic acids in the presence of a palladium catalyst (XPhosPdG2/XPhos) to form the desired arylated product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs microwave-assisted techniques to enhance reaction efficiency and yield. The use of microwave irradiation reduces reaction times and improves the overall efficiency of the synthetic process .
Chemical Reactions Analysis
Types of Reactions
3-(3-aminophenyl)-N-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chloro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(3-aminophenyl)-N-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-5-amine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, particularly against breast cancer cell lines.
Optical Applications: Pyrazolo[1,5-a]pyrimidines, including this compound, are used as fluorophores in optical applications due to their tunable photophysical properties.
Biological Interactions: The compound is used in studying biological interactions, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(3-aminophenyl)-N-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-5-amine involves:
Molecular Targets: The compound targets specific enzymes and receptors, such as monoamine oxidase B (MAO-B), which is involved in neurodegenerative disorders.
Pathways Involved: The compound interferes with signaling pathways related to cell proliferation and inflammation, leading to its anticancer and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives: These include compounds with various substituents at different positions on the pyrazolo[1,5-a]pyrimidine ring.
Triazole-Linked Glycohybrids: These compounds are synthesized using similar synthetic routes and have shown potential as anticancer agents.
Uniqueness
3-(3-aminophenyl)-N-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and photophysical properties. Its combination of amino and chloro substituents enhances its potential as a versatile compound for various applications in medicinal chemistry and optical materials .
Properties
Molecular Formula |
C18H14ClN5 |
|---|---|
Molecular Weight |
335.8 g/mol |
IUPAC Name |
3-(3-aminophenyl)-N-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-5-amine |
InChI |
InChI=1S/C18H14ClN5/c19-13-4-2-6-15(10-13)22-17-7-8-24-18(23-17)16(11-21-24)12-3-1-5-14(20)9-12/h1-11H,20H2,(H,22,23) |
InChI Key |
JDNMRPIWJIDDAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=C3N=C(C=CN3N=C2)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2r,3r)-7-(Methylsulfonyl)-3-(2,4,5-Trifluorophenyl)-1,2,3,4-Tetrahydropyrido[1,2-A]benzimidazol-2-Amine](/img/structure/B10758138.png)
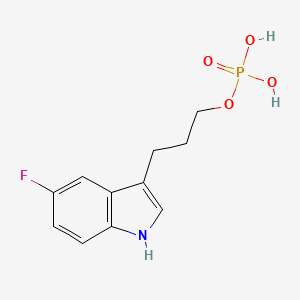
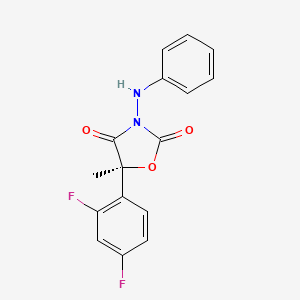
![Benzyl N-({(2s,3s)-3-[(Propylamino)carbonyl]oxiran-2-Yl}carbonyl)-L-Isoleucyl-L-Prolinate](/img/structure/B10758146.png)
![3-Ethyl-6-{[(4-Fluorophenyl)sulfonyl]amino}-2-Methylbenzoic Acid](/img/structure/B10758160.png)
![4-(1r,3as,4r,8as,8br)-[1-Difluoromethyl-2-(4-Fluorobenzyl)-3-Oxodecahydropyrrolo[3,4-A]pyrrolizin-4-Yl]benzamidine](/img/structure/B10758165.png)
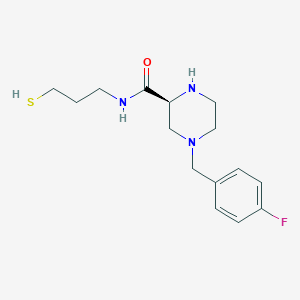
![2-{[4-(Trifluoromethoxy)benzoyl]amino}ethyl Dihydrogen Phosphate](/img/structure/B10758171.png)
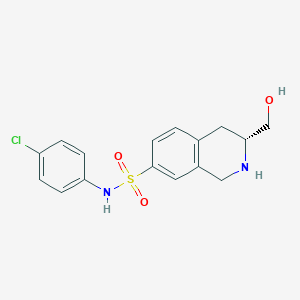
![2-[(2-Naphthylsulfonyl)amino]ethyl dihydrogen phosphate](/img/structure/B10758182.png)
![1-Methyl-3-trifluoromethyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid (2-mercapto-ethyl)-amide](/img/structure/B10758188.png)
![N-[1-(5-Bromo-2,3-Dimethoxybenzyl)piperidin-4-Yl]-4-Sulfanylbutanamide](/img/structure/B10758196.png)
![(5s,8r,9s,10s,13r,14s,17s)-13-{2-[(3,5-Difluorobenzyl)oxy]ethyl}-17-Hydroxy-10-Methylhexadecahydro-3h-Cyclopenta[a]phenanthren-3-One](/img/structure/B10758200.png)
